4-Ethoxy-3-ethylbenzoic acid
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Overview
Description
4-Ethoxy-3-ethylbenzoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a white crystalline powder used in various scientific applications. The compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an ethyl group (-CH2CH3) attached to a benzoic acid core.
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoic acid derivatives are often involved in various metabolic pathways .
Pharmacokinetics
Similar compounds are usually well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Benzoic acid derivatives can have various effects, such as antimicrobial activity .
Action Environment
The action, efficacy, and stability of 4-Ethoxy-3-ethylbenzoic acid can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acids, the class of compounds to which 4-Ethoxy-3-ethylbenzoic acid belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interactions.
Molecular Mechanism
It is known that benzoic acids can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects . The specific molecular interactions of this compound have not been characterized.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-ethylbenzoic acid typically involves the ethylation and ethoxylation of benzoic acid derivatives. One common method includes the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation and subsequent etherification processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-ethoxy-3-ethylbenzaldehyde or this compound.
Reduction: Formation of 4-ethoxy-3-ethylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Ethoxy-3-ethylbenzoic acid is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
4-Ethoxybenzoic acid: Similar structure but lacks the ethyl group.
3-Ethylbenzoic acid: Similar structure but lacks the ethoxy group.
4-Methoxy-3-ethylbenzoic acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: 4-Ethoxy-3-ethylbenzoic acid is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-ethoxy-3-ethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOHOOTXNWFTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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